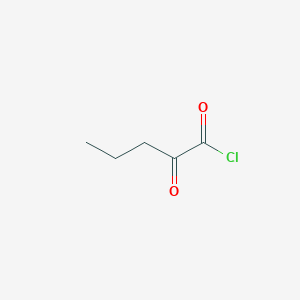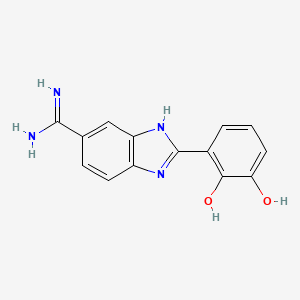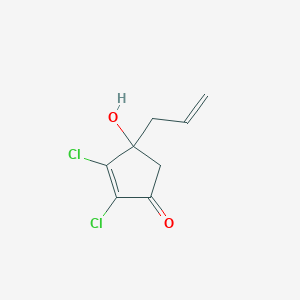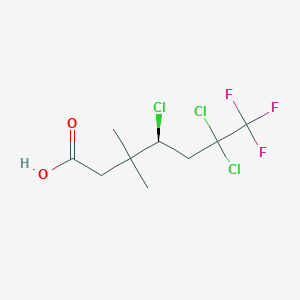
4,7-Benzothiazoledione, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzothiazoledione, 2-phenyl- is a heterocyclic compound that features a benzothiazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzothiazole moiety is known for its biological activity and is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 2-phenyl- typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, promoting cyclization through base-promoted intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of non-toxic solvents are preferred. For example, the condensation of 2-aminobenzenethiol with aldehydes in the presence of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium is an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
4,7-Benzothiazoledione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
4,7-Benzothiazoledione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound has been shown to perturb cell membranes and bind to DNA, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
4,7-Benzothiazoledione, 2-phenyl- can be compared with other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Known for its use in fluorescent probes and as a bioimaging agent.
2-Aminobenzothiazole: Widely used in medicinal chemistry for its antimicrobial properties.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
The uniqueness of 4,7-Benzothiazoledione, 2-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
221541-80-6 |
|---|---|
Molecular Formula |
C13H7NO2S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C13H7NO2S/c15-9-6-7-10(16)12-11(9)14-13(17-12)8-4-2-1-3-5-8/h1-7H |
InChI Key |
CRXAISJCYRXEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)



![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)


![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)

